

Application of Duralloy in Developing High-Performance Bearings and Seals

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Application Notes and Protocols

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of **Duralloy** materials in the development of high-performance bearings and seals. **Duralloy** represents a versatile class of materials, encompassing both advanced thin dense chrome (TDC) coatings and a range of high-performance polymeric alloys, each offering unique advantages in demanding applications.

Introduction to Duralloy Materials

Duralloy materials are engineered to provide exceptional performance in applications requiring high wear resistance, low friction, and excellent corrosion protection. The "**Duralloy**" designation primarily refers to two distinct material types:

- Duralloy TDC (Thin Dense Chrome) Coating: An extremely hard, crack-free, and precise
 metallic chromium layer applied to bearing and seal components.[1][2] This coating
 enhances surface hardness, reduces friction, and provides a barrier against corrosive
 environments.[1][2] Its low processing temperature ensures that the underlying substrate's
 mechanical properties are not compromised.[1][3]
- **Duralloy** Polymeric Materials: A family of specially formulated engineering plastics and composite materials designed for sealing and bearing applications. These materials offer a



range of properties, including low friction, high wear resistance, and broad chemical compatibility, making them suitable for use as seals, wear rings, and bushings.

Data Presentation: Properties of Duralloy Materials

The selection of the appropriate **Duralloy** material is critical and depends on the specific application requirements. The following tables summarize the key quantitative data for both **Duralloy** TDC coating and a representative high-performance **Duralloy** polymeric material.

Table 1: Quantitative Data for **Duralloy** TDC Coating

Property	Value	Test Standard/Reference
Hardness	800 - 1300 HV	[4]
~72 HRC	[2]	
Thickness	1.5 - 20 μm	[4]
Coefficient of Friction (against lubricated steel)	0.12 - 0.13	[5]
Coefficient of Friction (general)	0.04 - 0.09	[6]
Maximum Application Temperature	< 350 °C	[4]
Corrosion Resistance (2.5 μm thickness)	96 hours (Salt Spray Test)	[4]
Bond Strength	> 125,000 psi	[2]

Table 2: Quantitative Data for Representative **Duralloy** Polymeric Material (Bearing Grade PEEK with Carbon Fiber and PTFE fillers)

Disclaimer: "**Duralloy**" for polymeric materials represents a range of proprietary formulations. The data below is representative of a high-performance polymer commonly used in similar applications and should be used as a guideline. Specific **Duralloy** grades may have different properties.



Property	Value	Test Standard
Tensile Strength	15,000 - 25,000 psi	ASTM D638
Elongation at Break	2 - 5%	ASTM D638
Flexural Modulus	2,000 - 3,000 ksi	ASTM D790
Hardness (Rockwell)	M110 - M125	ASTM D785
Coefficient of Friction (dynamic)	0.15 - 0.25	ASTM D1894
Wear Factor (K)	10 - 20 x 10 ⁻¹⁰ in ³ -min/ft-lb-hr	ASTM D3702
Maximum Service Temperature (continuous)	250 °C (482 °F)	-
Water Absorption (24 hrs)	< 0.1%	ASTM D570

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of **Duralloy** materials for bearing and seal applications. The following protocols are based on established ASTM and ISO standards.

Protocol for Wear and Friction Testing (based on ASTM G99)

Objective: To determine the wear rate and coefficient of friction of **Duralloy** materials using a pin-on-disk tribometer.

Materials and Equipment:

- Pin-on-disk tribometer
- Duralloy coated disk or Duralloy polymer pin/disk samples
- Counterface material (e.g., 52100 steel ball for coated disk, steel disk for polymer pin)



- Microbalance (accuracy ±0.01 mg)
- Optical profilometer or microscope for wear track analysis
- Ultrasonic cleaner with appropriate solvent (e.g., acetone, isopropanol)

Procedure:

- Sample Preparation:
 - Clean the surfaces of the pin and disk specimens in an ultrasonic bath with a suitable solvent for 15 minutes to remove any contaminants.
 - Dry the specimens thoroughly.
 - Measure the initial mass of the wear-testing specimen (pin or disk depending on the test configuration) using a microbalance.
 - Characterize the initial surface roughness of the specimens.
- Test Setup:
 - Securely mount the disk and pin in the tribometer.
 - Apply the desired normal load (e.g., 10 N).
 - Set the sliding speed (e.g., 0.1 m/s) and total sliding distance (e.g., 1000 m).
 - Ensure the environment is controlled (temperature and humidity).
- Execution:
 - Start the test and record the frictional force continuously.
 - After the test is complete, carefully remove the specimens.
- Post-Test Analysis:
 - Clean the specimens to remove any wear debris.



- Measure the final mass of the wear-testing specimen.
- Calculate the mass loss.
- Measure the dimensions of the wear scar on the pin and the wear track on the disk using an optical profilometer or microscope.
- Calculate the wear volume.
- Calculate the specific wear rate (K) using the formula: K = (Wear Volume) / (Normal Load x Sliding Distance).
- Calculate the average coefficient of friction from the recorded frictional force data.

Protocol for Coating Adhesion Testing (Scratch Test)

Objective: To assess the adhesion of the **Duralloy** TDC coating to the substrate.

Materials and Equipment:

- Scratch testing instrument with a Rockwell C diamond stylus (tip radius ~200 μm)
- Duralloy coated specimen
- Optical microscope with image analysis software

Procedure:

- Sample Preparation:
 - Ensure the coated specimen is clean and free from any surface contaminants.
- Test Setup:
 - Mount the specimen securely on the stage of the scratch tester.
 - Set the parameters for the scratch test:
 - Progressive load from a starting load (e.g., 1 N) to a final load (e.g., 100 N).

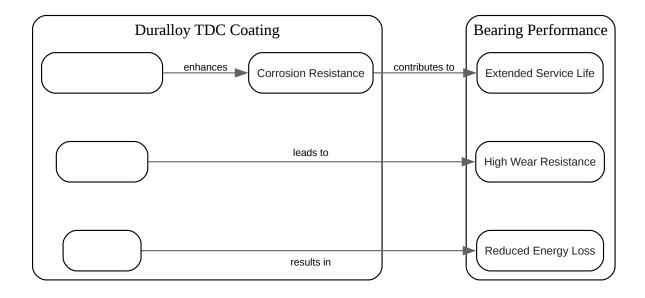


- Loading rate (e.g., 100 N/min).
- Scratch speed (e.g., 10 mm/min).
- Execution:
 - Perform the scratch test, during which the stylus is drawn across the surface under a progressively increasing normal load.
 - Record the acoustic emission and frictional force during the test.
- Post-Test Analysis:
 - Examine the scratch track under an optical microscope.
 - Identify the critical loads (Lc1, Lc2, Lc3) corresponding to specific failure events:
 - Lc1: First appearance of cracks in the coating.
 - Lc2: First sign of coating delamination or chipping.
 - Lc3: Complete removal of the coating from the scratch track.
 - The critical loads provide a quantitative measure of the coating's adhesion.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the application and evaluation of **Duralloy** materials.

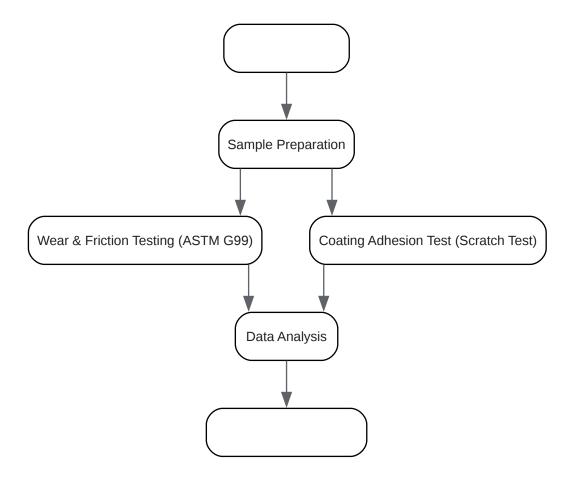




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Caption: Key properties of **Duralloy** TDC coating and their impact on bearing performance.

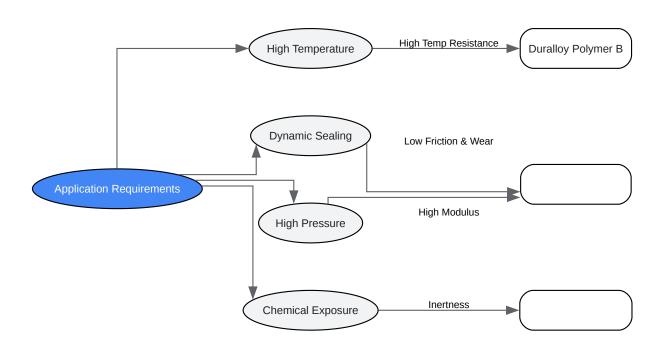




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Caption: Experimental workflow for evaluating **Duralloy** in bearing applications.





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Caption: Selection pathway for **Duralloy** polymeric seals based on application needs.

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